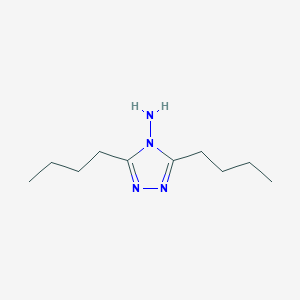

3,5-Dibutyl-4h-1,2,4-triazol-4-amine

概要

説明

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors, including carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, and ureas . The specific synthesis pathway would depend on the desired substituents on the triazole ring.Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic. It exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole . The specific structure of “3,5-Dibutyl-4h-1,2,4-triazol-4-amine” would depend on the location and orientation of the butyl and amine groups.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring . They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles .Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They have a high melting point and are usually soluble in common organic solvents .科学的研究の応用

Chiral Primary Amines Synthesis

3,5-Dibutyl-4h-1,2,4-triazol-4-amine has been utilized in the synthesis of chiral primary amines. This process involves the formation of imines from aldehydes, addition of a Grignard reagent, quaternization of the triazole auxiliary, and cleavage of the N4–Nexocyclic bond. The mechanism is supported by the use of deuterated metal hydride, and the absolute configurations of the new stereogenic centres were established through X-ray analyses (Serradeil-Albalat et al., 2008).

Synthesis and Structures of Binary Silver Complexes

Studies on 3,5-dibutyl-1,2,4-triazoles have led to the synthesis and structural characterization of binary silver complexes. These complexes exhibit diverse structures like 3D cds and dia topologies, 2D sql net, and 0D tetranuclear complex. This work demonstrates how ligand isomerism can influence the structures of corresponding metal complexes (Yang et al., 2012).

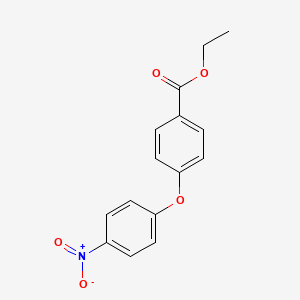

Synthesis of 4-Substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles

The reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines produces 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles. This synthesis involves different conditions for alkyl amines and sterically hindered or strongly electron-deficient anilines (Reitz & Finkes, 1989).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. These derivatives are obtained from the reaction of various ester ethoxycarbonylhydrazones with primary amines, demonstrating the potential of this compound derivatives in medicinal chemistry (Bektaş et al., 2007).

One-Dimensional Polymeric Complex with HgCl2

Research on 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a related compound, has shown its ability to form two-dimensional networks via intermolecular hydrogen bonds and a one-dimensional zigzag chain when combined with HgCl2, expanding its dimensionality (Li et al., 2012).

Industrial Application

This compound and its derivatives have been utilized in agriculture, medicine, and high-energy substances. Its earliest widespread use was in plant protection products, including insecticides and fungicides. In medicine, it is used in the production of drugs like furazonal, thiotriazoline, and cardiotril. Additionally, its industrial processing into explosives and propellants highlights its versatility (Nazarov et al., 2022).

Corrosion Protection

Some 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, have been studied for their effectiveness in protecting mild steel against corrosion in hydrochloric acid solution. These derivatives act as mixed-type inhibitors and demonstrate varied inhibitory efficiency based on the substituents in the molecule (Bentiss et al., 2007).

作用機序

The mechanism of action of 1,2,4-triazoles in biological systems is often related to their ability to interact with biological macromolecules. For example, some triazoles are known to inhibit the cytochrome P450-dependent demethylation of lanosterol, a key step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

Safety and Hazards

将来の方向性

特性

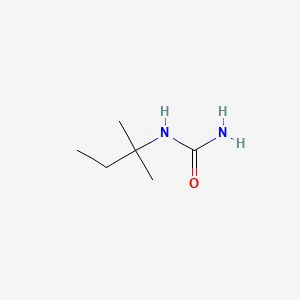

IUPAC Name |

3,5-dibutyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-3-5-7-9-12-13-10(14(9)11)8-6-4-2/h3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASFOKKHWVKTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(N1N)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559072 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62695-58-3 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

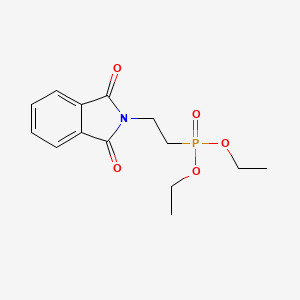

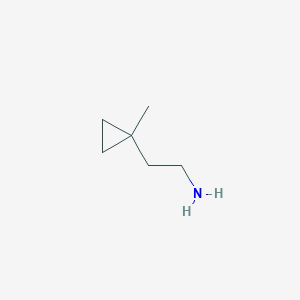

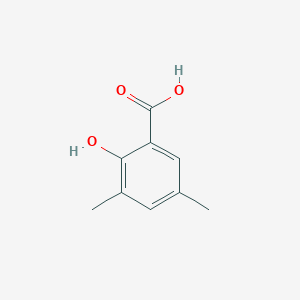

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3054917.png)

![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)